3-(tert-butyl)-1-(2-chloro-6-fluorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a tert-butyl
group, which is a type of alkyl group commonly used in organic chemistry . It also contains a benzyl
group, which is a substituent or a moiety consisting of a phenyl group (C6H5) attached to a CH2 group . The fluorobenzyl
part indicates the presence of a fluorine atom attached to the benzyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of thetert-butyl
group and the fluorobenzyl
group . The exact method would depend on the specific reactions involved . Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these groups around thetriazino
and purine
rings. The presence of the dihydro
prefix indicates that two hydrogen atoms have been added to the compound . Chemical Reactions Analysis
The reactivity of the compound would be influenced by the presence of thetert-butyl
and fluorobenzyl
groups, as well as the triazino
and purine
rings . The tert-butyl
group, for example, is known for its unique reactivity pattern . Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of thetert-butyl
group could make the compound more hydrophobic (water-repelling), while the fluorobenzyl
group could influence its reactivity .
科学的研究の応用
Research on Purine Derivatives
Pharmacological Properties of Purine Derivatives : Studies on purine derivatives, including those with modifications at the 7 and 8 positions of the purine core, have shown potential psychotropic activity. These compounds, designed as ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), exhibit antidepressant and anxiolytic properties. This suggests that similar compounds could be explored for their psychotropic effects and potential applications in treating psychiatric disorders (Chłoń-Rzepa et al., 2013).
Neurodegenerative Disease Treatment : Another study focused on the design of water-soluble tricyclic xanthine derivatives as multitarget drugs for neurodegenerative diseases, identifying compounds with significant activity against adenosine receptors and monoamine oxidase (MAO). This highlights the potential of certain purine derivatives in creating treatments that target multiple aspects of neurodegenerative diseases, offering symptomatic relief and possibly disease-modifying effects (Brunschweiger et al., 2014).
Antiviral and Antitumor Activity : The synthesis and evaluation of various purine analogs have also been studied for their antiviral and antitumor activities. For example, the creation of nucleoside and nucleotide analogues of imidazo[1,2-a]-s-triazine demonstrates a method for producing compounds with potential activity against herpes, rhino, and parainfluenza viruses, as well as a consideration for their use in cancer chemotherapy (Kim et al., 1978).
Dual-Acting Ligands for Neurological Conditions : Further research has developed N9-Benzyl-substituted imidazo-, pyrimido-, and 1,3-diazepino[2,1-f]purinediones as dual-target-directed ligands. These compounds combine A2A adenosine receptor antagonistic activity with inhibition of MAO-B, showing promise for treating neurodegenerative diseases, particularly Parkinson's disease. This underscores the versatility of purine derivatives in creating multifunctional drugs (Załuski et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-tert-butyl-1-[(2-chloro-6-fluorophenyl)methyl]-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN6O2/c1-20(2,3)14-10-27-15-16(25(4)19(30)26(5)17(15)29)23-18(27)28(24-14)9-11-12(21)7-6-8-13(11)22/h6-8H,9-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEMBMUGGAWDDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。